molecular formula C12H24N2O2 B1277336 3-(2-Aminoethyl)-1-Boc-piperidine CAS No. 259180-77-3

3-(2-Aminoethyl)-1-Boc-piperidine

Cat. No.: B1277336
CAS No.: 259180-77-3
M. Wt: 228.33 g/mol
InChI Key: GYLAYRXNMUUXJS-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-1-Boc-piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring substituted with a 2-aminoethyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to interact with g protein-coupled receptors (gprs), specifically gpr84 . GPR84 is reportedly activated by medium-chain fatty acids and is involved in the pathology of liver fibrosis .

Mode of Action

Amines, which are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups, are known to interact with their targets through electrostatic interactions .

Biochemical Pathways

It’s worth noting that similar compounds, such as indole derivatives, have been found to inhibit the sphingosine kinase-2 (sphk2) pathway . SphK2 is involved in the synthesis of sphingosine-1-phosphate, a signaling lipid that regulates diverse biological processes including cell growth, differentiation, and apoptosis .

Pharmacokinetics

It’s important to note that the protein binding of drugs is an important aspect in drug discovery and development . The degree of binding of a drug to proteins can be experimentally determined and is necessary for accurate prediction of the pharmacokinetic behavior of a drug .

Result of Action

Similar compounds such as indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its target. For instance, ER stress has been found to upregulate GPR84, a potential target of similar compounds . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-1-Boc-piperidine typically involves the protection of piperidine with a Boc group followed by the introduction of the 2-aminoethyl substituent. One common method involves the reaction of Boc-piperidine with 2-bromoethylamine under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-1-Boc-piperidine undergoes various chemical reactions, including:

    Substitution Reactions:

    Deprotection Reactions: The Boc group can be removed under acidic conditions, revealing the free amine group.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding imines or reduction to yield secondary amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Deprotection Reactions: Acidic reagents like trifluoroacetic acid or hydrochloric acid.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Various substituted piperidine derivatives.

    Deprotection Reactions: Free amine derivatives.

    Oxidation and Reduction Reactions: Imines or secondary amines.

Scientific Research Applications

3-(2-Aminoethyl)-1-Boc-piperidine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a building block in the development of pharmaceutical drugs.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Aminoethyl)piperidine: Lacks the Boc protecting group, making it more reactive.

    N-Boc-2-piperidone: Contains a carbonyl group instead of an aminoethyl group.

    N-Boc-piperidine: Lacks the 2-aminoethyl substituent.

Uniqueness

3-(2-Aminoethyl)-1-Boc-piperidine is unique due to the combination of the Boc protecting group and the 2-aminoethyl substituent. This dual functionality allows for selective reactions and protection strategies in synthetic chemistry, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 3-(2-aminoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLAYRXNMUUXJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407405
Record name 3-(2-Aminoethyl)-1-Boc-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259180-77-3
Record name 3-(2-Aminoethyl)-1-Boc-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(2-aminoethyl)piperidine-1-carboxylate
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